2-Ethylaminoacetaldehyde
Description
2-Ethylaminoacetaldehyde (hypothetical structure: C₄H₉NO) is an aldehyde derivative featuring an ethylamino (-NHCH₂CH₃) substituent at the second carbon of the acetaldehyde backbone. Aldehydes like this compound are typically reactive due to the electrophilic aldehyde group, enabling participation in condensation, nucleophilic addition, and polymerization reactions. Potential applications include pharmaceutical intermediates or precursors in organic synthesis, though its instability compared to protected analogs (e.g., acetals) may limit practical use .
Properties
Molecular Formula |
C4H9NO |
|---|---|
Molecular Weight |
87.12 g/mol |
IUPAC Name |
2-(ethylamino)acetaldehyde |
InChI |
InChI=1S/C4H9NO/c1-2-5-3-4-6/h4-5H,2-3H2,1H3 |
InChI Key |
ILGDOMACGBCIPG-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Reactivity
Table 1: Functional Group and Reactivity Comparison
- Key Insight: The aldehyde group in this compound confers higher reactivity than the acetal in Amino Acetaldehyde Dimethyl Acetal or the alcohol in Diethylaminoethanol. This makes it suitable for dynamic covalent chemistry but necessitates stabilization strategies (e.g., refrigeration or derivatization) .
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